REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](OC)[C:5]([CH:10](C)[C:11]#N)=[CH:4][CH:3]=1.O=S1(=O)[N:20]([C:21]([O:23]C(C)(C)C)=O)[CH2:19][CH2:18][CH2:17]O1.[CH3:29][Si]([N-][Si](C)(C)C)(C)C.[K+].[ClH:39].[OH-:40].[K+]>C1COCC1.CO>[Cl:39][C:2]1[N:7]=[C:6]([O:40][CH3:29])[C:5]([C:10]2([CH3:11])[CH2:17][CH2:18][CH2:19][NH:20][C:21]2=[O:23])=[CH:4][CH:3]=1 |f:2.3,5.6|
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Name
|
2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile
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Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)OC)C(C#N)C
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Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
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O=S1(OCCCN1C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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440 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
91 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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After continued stirring for 15 min and with the cold bath still present
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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while maintaining internal reaction temperature at or below 20° C
|
Type
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STIRRING
|
Details
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the resulting mixture was stirred for 10 min
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 2.3 h
|
Duration
|
2.3 h
|
Type
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TEMPERATURE
|
Details
|
Cooling with an ice/water bath
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Type
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CUSTOM
|
Details
|
reached 24° C.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched by portionwise addition of a saturated aqueous solution of ammonia (70 mL)
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Type
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CUSTOM
|
Details
|
Volatile components were removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc (1.0 L) and 5% (w/v) aq. sodium carbonate (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude residue as a dark red-brown oil (33.84 g)
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8.5 h
|
Duration
|
8.5 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
was continued, at this point, with a distillation head for 2.2 h
|
Duration
|
2.2 h
|
Type
|
DISTILLATION
|
Details
|
collecting a total of ca. 175 mL of distillate
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was then resumed for an additional 1.5 h, whereupon it
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove its low-boiling components
|
Type
|
ADDITION
|
Details
|
Phosphoric acid (85%, 24 mL) was added to the resulting suspension, and solids
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration after thorough mixing
|
Type
|
WASH
|
Details
|
This material was washed with several small portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
azeotropically dried by evaporation from MeCN
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)OC)C1(C(NCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |